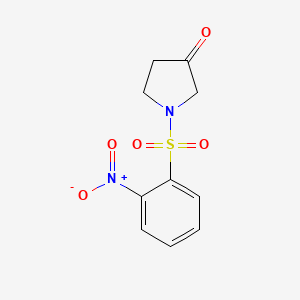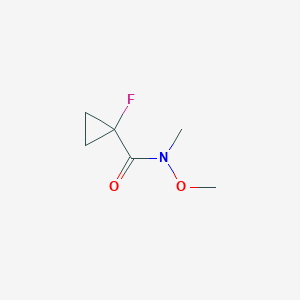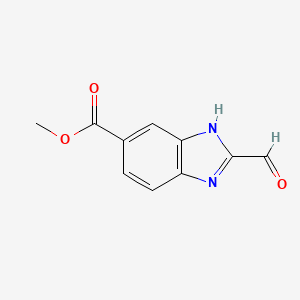
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one is an organic compound that features a pyrrolidinone ring substituted with a 2-nitrobenzenesulfonyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one typically involves the nucleophilic substitution of a pyrrolidinone derivative with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the substitution reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrolidin-3-one and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with triethylamine as the base.
Procedure: The pyrrolidin-3-one is dissolved in the solvent, and triethylamine is added. 2-nitrobenzenesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the nitro group is oxidized under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydride for deprotonation in substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one can be compared with other similar compounds such as:
1-(2-Nitro-benzenesulfonyl)-piperazine: This compound also features a nitrobenzenesulfonyl group but with a piperazine ring instead of a pyrrolidinone ring. It exhibits similar reactivity but may have different biological activities due to the structural differences.
2-Nitrobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of various nitrobenzenesulfonyl derivatives and is used in similar substitution reactions.
1-(2-Nitro-benzenesulfonyl)-azetidin-3-one: This compound has an azetidinone ring and shares similar chemical properties and reactivity with this compound.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-5-6-11(7-8)18(16,17)10-4-2-1-3-9(10)12(14)15/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMEUPRNFKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)






![tert-butyl N-[(1S,3S)-3-hydroxy-3-methylcyclohexyl]carbamate](/img/structure/B8185479.png)






